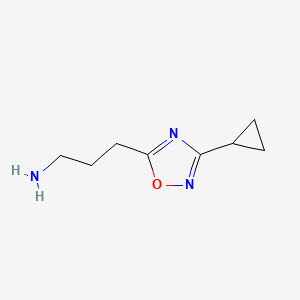

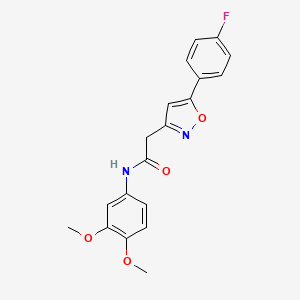

![molecular formula C10H12N2O B2539178 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile CAS No. 672326-24-8](/img/structure/B2539178.png)

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, structure, and reactivity, which can provide insights into the analysis of similar compounds. For instance, the synthesis of N-hydroxy-4-(methylamino)azobenzene and its derivatives is described, which shares a structural motif with the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors in the presence of catalysts or specific reaction conditions. For example, the synthesis of N-hydroxy-4-(methylamino)azobenzene required the use of ascorbic acid as an antioxidant and alkaline hydrolysis of N-benzoyloxy compounds . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile".

Molecular Structure Analysis

The molecular structure of compounds is often determined using techniques such as X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using this method, revealing details about the crystal system and hydrogen bonding . This information is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, providing insights into possible reactions. For example, the reactivity of synthetic N-hydroxy-4-(methylamino)azobenzene to several amino acids was described . Additionally, the inhibition of the cyclotrimerization of benzonitrile by a specific amino lithium imide suggests a mechanism for the cyclotrimerization process . These studies can inform predictions about the reactivity of "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure and reactivity. For example, the unique properties of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, such as its behavior towards various reagents and its dissociation in solution, were characterized using IR, UV/vis, and NMR spectroscopy . These techniques could also be applied to determine the properties of "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile".

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- A study demonstrated a one-pot synthesis method for producing 4-amino-1,2-dihydro-3-quinolinecarboxylates, highlighting the utility of 2-(methylamino)benzonitrile in facilitating conjugate addition and enolate–nitrile coupling reactions, with yields ranging from 36 to 79% (Kobayashi et al., 1997). This reaction pathway opens up new possibilities for the synthesis of quinoline derivatives, which are important in the development of pharmaceuticals and organic materials.

Mechanistic Insights and Catalysis

- Research into the inhibition of the cyclotrimerization of benzonitrile has revealed new insights into the likely mechanism of the cyclotrimerization process. The formation of a new α-amino lithium imide in the solid state, which is a tetrameric cubane, suggests a novel approach to controlling the cyclotrimerization reactions of nitrile compounds (Davies et al., 1997).

Materials Science and Engineering Applications

- In the realm of materials science , the catalytic conversion of methyl benzoate and NH3 over Montmorillonite K10 clay to produce benzonitrile, among other products, has been studied. This process highlights the potential use of clay catalysts in the efficient synthesis of nitriles and amides from esters, with implications for sustainable chemistry and industrial applications (Wali et al., 1998).

Pharmacological Research

- The synthesis and structural analysis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate for the synthesis of febuxostat, showcases the importance of 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile derivatives in the development of therapeutic agents. The optimized synthetic method is suitable for industrial preparation, emphasizing the role of chemical synthesis in pharmaceutical manufacturing (Shaojie, 2010).

Nonlinear Optical (NLO) Properties

- An in-depth study on the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives utilized density functional theory (DFT) to reveal that these compounds are promising candidates for NLO materials. The significant enhancement in NLO properties through the substitution of the methoxy group with stronger electron donors suggests a pathway for designing advanced NLO materials (Kiven et al., 2023).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-7-10(13)9-4-2-8(6-11)3-5-9/h2-5,10,12-13H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTPPDMTYYWSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

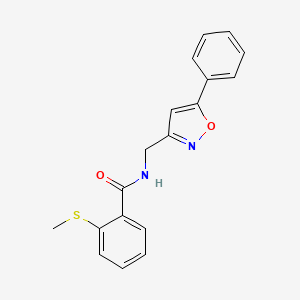

![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)

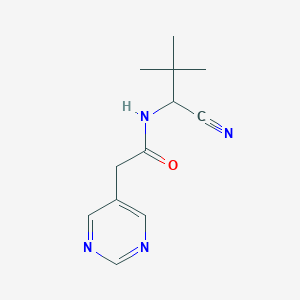

![2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2539098.png)

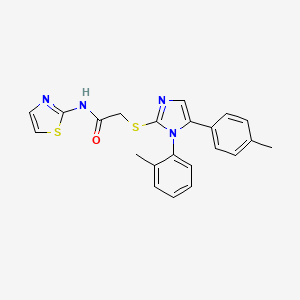

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2539104.png)

![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2539105.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2539108.png)

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B2539109.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)